1,7-Dimethoxy-9H-carbazole is an organic compound belonging to the carbazole family, characterized by a carbazole core with two methoxy groups attached at the 1 and 7 positions. Its molecular formula is , with a molecular weight of approximately 227.26 g/mol. The compound exhibits a solid physical state at room temperature and has been noted for its potential applications in organic electronics and as a fluorescent probe due to its unique photophysical properties.
The reactions involving 1,7-Dimethoxy-9H-carbazole primarily include electrophilic substitution and nucleophilic reactions, common to carbazole derivatives. For instance, the introduction of additional functional groups can be achieved through reactions with halogens or electrophiles in the presence of Lewis acids. Additionally, it can undergo oxidation reactions that modify its electronic properties, making it suitable for various applications in materials science.
1,7-Dimethoxy-9H-carbazole has shown promising biological activities, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP3A4. These enzymes are critical in drug metabolism, indicating that this compound could influence pharmacokinetics and drug interactions. Furthermore, studies have indicated potential anti-cancer properties, although further research is required to fully elucidate its mechanisms of action and therapeutic efficacy.
The synthesis of 1,7-Dimethoxy-9H-carbazole typically involves several steps:
For example, a synthesis route may involve the reaction of 3,6-dimethoxy-2,7-dibromocarbazole with appropriate reagents under controlled conditions to yield the desired product .
1,7-Dimethoxy-9H-carbazole has several notable applications:
Interaction studies have highlighted the compound's role in modulating enzyme activity within metabolic pathways. Its inhibition of cytochrome P450 enzymes suggests that it could alter the metabolism of co-administered drugs, necessitating careful consideration in pharmacological contexts. Additionally, studies on its interaction with various biological targets are ongoing to explore its full therapeutic potential.
Several compounds share structural similarities with 1,7-Dimethoxy-9H-carbazole. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2,7-Dimethoxy-9H-carbazole | 61822-18-2 | 0.97 | Different methoxy positioning affecting properties. |
3-Methoxy-11H-benzo[a]carbazole | 6132-90-7 | 0.97 | Contains a benzo fused ring structure. |
3,6-Dimethoxy-9H-carbazole | 57103-01-2 | 0.97 | Variations in methoxy placement leading to distinct reactivity patterns. |
2-Methoxycarbazole | 18992-85-3 | 0.97 | Lacks additional methoxy group compared to the target compound. |